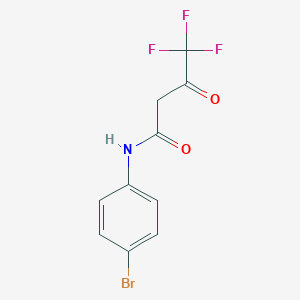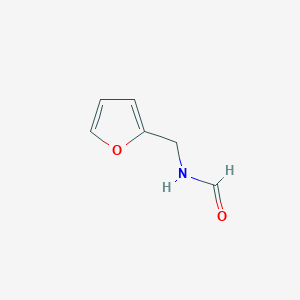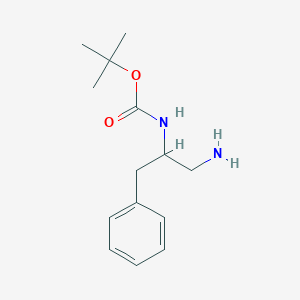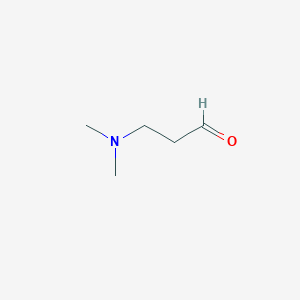
Anaspaz
Vue d'ensemble
Description
Le sulfate de hyoscyamine est un alcaloïde tropanique et l'isomère lévogyre de l'atropine. Il s'agit d'un composé naturel que l'on trouve dans les plantes de la famille des Solanacées, comme la jusquiame, la mandragore et la belladone (Atropa belladonna). Le sulfate de hyoscyamine est connu pour ses propriétés anticholinergiques et est utilisé pour traiter divers troubles gastro-intestinaux, les spasmes musculaires et d'autres affections médicales .
Applications De Recherche Scientifique
Hyoscyamine sulfate has a wide range of scientific research applications:
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used to treat gastrointestinal disorders, muscle spasms, and symptoms of Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Target of Action
Anaspaz, also known as hyoscyamine sulfate, primarily targets peripheral cholinergic receptors . These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sino-atrial node, the atrioventricular node, and the exocrine glands . The drug specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Mode of Action
This compound works by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system (CNS) . This results in increased cardiac output, drying of secretions, and antagonism of histamine and serotonin . It inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . It also controls excessive pharyngeal, tracheal, and bronchial secretions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting the action of acetylcholine, this compound reduces the activity of this pathway, leading to decreased gastrointestinal motility and gastric acid secretion .
Pharmacokinetics
This compound is completely absorbed by both oral and sublingual administration . Once absorbed, it disappears rapidly from the blood and is distributed throughout the entire body . The half-life of this compound is approximately 3.5 hours . The majority of the drug is excreted in the urine unchanged within the first 12 hours, with a small amount hydrolyzed to tropic acid and tropine .
Result of Action
The molecular and cellular effects of this compound’s action include decreased gastrointestinal motility, reduced gastric acid secretion, and controlled secretion in the pharynx, trachea, and bronchi . These effects can help in the treatment of conditions such as peptic ulcer and irritable bowel syndrome .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, diet, sedation, counseling, and amelioration of environmental factors can affect the efficacy of this compound in treating functional gastrointestinal disorders . .
Safety and Hazards
Anaspaz may cause side effects such as dizziness, drowsiness, blurred vision, dry mouth, headache, trouble sleeping, constipation, flushing, dry skin, and decreased sweating . Serious side effects include mental/mood changes (such as confusion, unusual excitement), fast/irregular heartbeat, difficulty urinating, decreased sexual ability, loss of coordination, trouble speaking, vomiting . Very serious side effects include eye pain/swelling/redness, vision changes (such as seeing rainbows around lights at night), and serious allergic reactions .
Analyse Biochimique
Biochemical Properties
Anaspaz specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It controls excessive pharyngeal, tracheal, and bronchial secretions .
Cellular Effects
This compound inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . This impacts cell function by altering the normal biochemical reactions within the gastrointestinal tract cells.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholine, a neurotransmitter in the nervous system. By blocking the action of acetylcholine, this compound reduces muscle contractions and the production of certain bodily fluids .
Temporal Effects in Laboratory Settings
This compound is absorbed totally and completely by sublingual administration as well as oral administration . The half-life of this compound is 3.5 hours and the majority of the drug is excreted in the urine unchanged within the first 12 hours .
Dosage Effects in Animal Models
The effects of this compound on animal models vary with different dosages. Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are not mentioned in the available resources .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the action of acetylcholine . This results in decreased muscle contractions and reduced production of certain bodily fluids .
Transport and Distribution
Once absorbed, this compound is distributed throughout the entire body . Specific transporters or binding proteins that it interacts with are not mentioned in the available resources .
Subcellular Localization
This compound passes the blood-brain barrier and the placental barriers . Specific information about its subcellular localization and any effects on its activity or function are not mentioned in the available resources .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le sulfate de hyoscyamine peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l'extraction de la hyoscyamine à partir de sources végétales, suivie de sa conversion en sel de sulfate. Le processus d'extraction implique généralement de rendre le matériau végétal alcalin avec de l'hydroxyde d'ammonium et d'extraire avec du chlorure de méthylène. L'extrait est ensuite acidifié avec de l'acide sulfurique pour précipiter le sulfate de hyoscyamine .
Méthodes de production industrielle
Dans les milieux industriels, le sulfate de hyoscyamine est produit en cultivant des plantes riches en hyoscyamine, comme l'Atropa belladonna. L'alcaloïde est extrait de la matière végétale à l'aide de solvants, et l'extrait brut est purifié par divers procédés chimiques pour obtenir le sulfate de hyoscyamine à l'état pur .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de hyoscyamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La hyoscyamine peut être oxydée pour former des dérivés de l'acide tropique.
Hydrolyse : La liaison ester de la hyoscyamine peut être hydrolysée pour donner de la tropine et de l'acide tropique.
Substitution : La hyoscyamine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour l'hydrolyse, l'acide chlorhydrique ou l'hydroxyde de sodium étant des réactifs typiques.
Substitution : Des nucléophiles tels que l'ammoniac ou les amines peuvent être utilisés pour les réactions de substitution
Produits principaux
Oxydation : Dérivés de l'acide tropique.
Hydrolyse : Tropine et acide tropique.
Substitution : Divers dérivés de tropane substitués
Applications de la recherche scientifique
Le sulfate de hyoscyamine a un large éventail d'applications de recherche scientifique :
Biologie : Étudié pour ses effets sur le système nerveux et son rôle d'agent anticholinergique.
Médecine : Utilisé pour traiter les troubles gastro-intestinaux, les spasmes musculaires et les symptômes de la maladie de Parkinson.
Mécanisme d'action
Le sulfate de hyoscyamine exerce ses effets en inhibant l'action de l'acétylcholine, le principal neurotransmetteur du système nerveux parasympathique. Il se lie aux récepteurs muscariniques, bloquant l'action de l'acétylcholine et conduisant à une diminution de la motilité du tractus gastro-intestinal, une réduction de la sécrétion d'acide gastrique et une diminution de la production d'autres liquides corporels . Cette activité anticholinergique est responsable de ses effets thérapeutiques dans le traitement de diverses affections médicales .
Comparaison Avec Des Composés Similaires
Composés similaires
Hyoscine : Similaire à la scopolamine, utilisée pour ses propriétés antispasmodiques et antiémétiques.
Unicité
Le sulfate de hyoscyamine est unique en raison de sa forme isomérique spécifique, qui procure des effets pharmacologiques distincts par rapport à son mélange racémique, l'atropine. Son action ciblée sur les récepteurs muscariniques la rend particulièrement efficace dans le traitement des troubles gastro-intestinaux et neurologiques .
Propriétés
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-OMLVBYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6835-16-1, 620-61-1 | |
| Record name | Hyoscyamine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyoscyamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOSCYAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)




![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)




![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)
